molecular formula C25H27N3O5 B11048610 methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate

methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate

Cat. No.: B11048610
M. Wt: 449.5 g/mol
InChI Key: XQIIIPVRIJRDRO-UHFFFAOYSA-N
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Description

METHYL 4-{5-[(2,4-DIMETHYLANILINO)CARBONYL]-3,6-DIHYDROXY-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-YL}BENZOATE is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes a benzoate ester linked to a tetrahydroindazole core, further substituted with a dimethylanilino carbonyl group. The presence of multiple functional groups, such as hydroxyl, carbonyl, and ester groups, makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-[(2,4-DIMETHYLANILINO)CARBONYL]-3,6-DIHYDROXY-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-YL}BENZOATE typically involves a multi-step process:

    Formation of the Tetrahydroindazole Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroindazole core. This can be achieved through a condensation reaction between hydrazine derivatives and ketones under acidic or basic conditions.

    Introduction of the Dimethylanilino Carbonyl Group: The next step involves the acylation of the tetrahydroindazole core with 2,4-dimethylaniline and a suitable acylating agent, such as an acid chloride or anhydride, to introduce the dimethylanilino carbonyl group.

    Hydroxylation and Methylation: The hydroxyl groups are introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide. Methylation of the hydroxyl groups can be achieved using methyl iodide or dimethyl sulfate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation Products: Quinones, hydroxylated derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with biological macromolecules makes it a valuable tool for studying enzyme mechanisms, protein-ligand interactions, and cellular pathways.

Medicine

In medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to modulate biological targets. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of METHYL 4-{5-[(2,4-DIMETHYLANILINO)CARBONYL]-3,6-DIHYDROXY-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, leading to changes in their activity and downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{4-[(3,5-DIMETHYLANILINO)CARBONYL]-METHYL}-PHENOXY-2-METHYLPROPIONIC ACID
  • ETHYL (2,3-DIMETHYLANILINO)ACETATE
  • (2,4-DIMETHYLANILINO)ACETIC ACID

Uniqueness

METHYL 4-{5-[(2,4-DIMETHYLANILINO)CARBONYL]-3,6-DIHYDROXY-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-YL}BENZOATE stands out due to its unique combination of functional groups and structural features. The presence of both hydroxyl and carbonyl groups in the tetrahydroindazole core, along with the dimethylanilino carbonyl group, provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 4-[5-[(2,4-dimethylphenyl)carbamoyl]-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazol-4-yl]benzoate

InChI

InChI=1S/C25H27N3O5/c1-13-5-10-17(14(2)11-13)26-23(30)21-19(15-6-8-16(9-7-15)24(31)33-4)20-18(12-25(21,3)32)27-28-22(20)29/h5-11,19,21,32H,12H2,1-4H3,(H,26,30)(H2,27,28,29)

InChI Key

XQIIIPVRIJRDRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C(C3=C(CC2(C)O)NNC3=O)C4=CC=C(C=C4)C(=O)OC)C

Origin of Product

United States

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